2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine 2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1596781-90-6
VCID: VC2869178
InChI: InChI=1S/C10H15NO2/c1-12-7-8-4-5-10(13-8)9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3
SMILES: COCC1=CC=C(O1)C2CCCN2
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine

CAS No.: 1596781-90-6

Cat. No.: VC2869178

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine - 1596781-90-6

Specification

CAS No. 1596781-90-6
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 2-[5-(methoxymethyl)furan-2-yl]pyrrolidine
Standard InChI InChI=1S/C10H15NO2/c1-12-7-8-4-5-10(13-8)9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3
Standard InChI Key XOLJHWDJSWBMSK-UHFFFAOYSA-N
SMILES COCC1=CC=C(O1)C2CCCN2
Canonical SMILES COCC1=CC=C(O1)C2CCCN2

Introduction

Structural Characteristics and Chemical Identity

Molecular Identity and Classification

2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine is identified in chemical databases by the CAS registry number 1596781-90-6 . It belongs to the class of heterocyclic organic compounds, specifically containing both oxygen and nitrogen heteroatoms in distinct ring systems. The compound represents an important subclass of functionalized furans with potential applications in medicinal chemistry and organic synthesis.

Structural Features

The molecular structure of 2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine consists of three key components:

  • A furan ring - a five-membered aromatic heterocycle containing an oxygen atom

  • A pyrrolidine ring - a five-membered saturated heterocycle containing a nitrogen atom

  • A methoxymethyl group (CH₃OCH₂-) attached to position 5 of the furan ring

This structural arrangement creates a molecule with multiple functional sites, including:

  • The basic nitrogen of the pyrrolidine ring, which can participate in hydrogen bonding and acid-base reactions

  • The oxygen-containing furan ring, which contributes aromatic character and potential for π-interactions

  • The methoxymethyl group, which adds polarity and potential hydrogen bonding capabilities

Chemical Properties and Characteristics

While specific physical property data for 2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine is limited in the available literature, its structural features allow for informed predictions about its chemical behavior. The compound likely exhibits properties typical of both furan and pyrrolidine derivatives, modified by the presence of the methoxymethyl substituent.

PropertyPredicted CharacteristicBasis for Prediction
Molecular FormulaC₁₀H₁₅NO₂Based on structural components
Molecular WeightApproximately 181.23 g/molCalculated from molecular formula
SolubilityLikely soluble in organic solvents like THF, chloroformBased on related compounds
BasicityModerately basic due to pyrrolidine nitrogenCommon property of pyrrolidine derivatives
StabilityPotentially sensitive to strong oxidizing agents and acidsTypical for furan-containing compounds

Synthetic Methodologies and Approaches

Reaction ParameterConditionsNotesSource
Temperature0°C to room temperatureFor pyrrolidine coupling reactions
SolventsTHF:CHCl₃ (1:1) mixturesCommon solvent system for heterocyclic synthesis
Catalysts/ReagentsN,N-diisopropylethylamineUsed in related coupling reactions
Reaction Time1.5-2.5 hoursTypical for similar coupling reactions
Purification MethodColumn chromatographyUsing silica gel with CH₂Cl₂/CH₃OH gradients

Applications and Research Significance

Role in Organic Synthesis

The compound may serve important roles in organic synthesis:

  • As an intermediate in the synthesis of more complex molecules

  • As a chiral building block, particularly if synthesized in enantiomerically pure form

  • For the introduction of both furan and pyrrolidine functionalities in a controlled manner

Related Derivatives with Established Applications

Several structurally related compounds have demonstrated utility in research and potential therapeutic applications:

Related CompoundRelationship to TargetNoted ApplicationsSource
[(2S)-2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanoneContains target compound as a structural componentResearch tool in medicinal chemistry
(S)-2-(Methoxymethyl)pyrrolidineContains the pyrrolidine-methoxymethyl portionUsed in synthesis of bioactive compounds
4-(2(S)-Methoxymethyl-pyrrolidin-1-yl)-3-methyl-5H-furan-2-oneContains similar structural elementsSynthesized through specific reaction conditions

Structure-Activity Relationships and Molecular Properties

Key Structural Elements and Their Contributions

Understanding the relationship between structure and function is essential for predicting and optimizing the properties of 2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine:

  • Furan Ring: Contributes aromaticity, moderate hydrogen bond acceptor capability, and potential for π-stacking interactions. Furan rings are common in various bioactive molecules, though they can sometimes present metabolic stability challenges.

  • Pyrrolidine Ring: Provides a basic nitrogen center, potential for hydrogen bond formation, and introduces a stereogenic center when substituted at the 2-position. Pyrrolidines often contribute favorably to pharmacokinetic properties in drug molecules.

  • Methoxymethyl Group: Adds polarity, potential hydrogen bond acceptor sites, and may influence solubility and membrane permeability properties.

Stereochemical Considerations

The attachment of the pyrrolidine ring at the 2-position of the furan creates a stereogenic center, potentially leading to two enantiomers with different biological and physical properties. The literature suggests both enantiomeric forms may be of interest, as evidenced by the existence of compounds containing both (R) and (S) configurations of related structures .

Current Research Landscape and Future Directions

Knowledge Gaps and Research Opportunities

Several areas present opportunities for further investigation:

  • Comprehensive Physicochemical Characterization: Detailed analysis of physical properties, spectroscopic data, and chemical reactivity.

  • Optimized Synthetic Methodologies: Development of efficient, scalable, and potentially stereoselective synthetic routes.

  • Biological Activity Screening: Systematic evaluation of potential biological activities, including enzyme inhibition, receptor binding, and cellular effects.

  • Structure-Activity Relationship Studies: Investigation of how structural modifications affect chemical and biological properties.

  • Application Development: Exploration of specific applications in fields such as medicinal chemistry, materials science, or catalysis.

Research AreaMethodologyExpected Outcomes
Synthetic OptimizationDesign of experiment (DOE) approach to reaction parametersImproved yields, stereoselectivity, and scale-up potential
Physicochemical CharacterizationComprehensive spectroscopic analysis (NMR, MS, IR)Complete structural confirmation and property determination
Biological EvaluationScreening against enzyme panels and cell-based assaysIdentification of potential bioactivities
Computational StudiesMolecular modeling and docking simulationsPrediction of binding modes and rational design direction

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator